Technical Whitepaper: N-(4-acetyl-2-bromophenyl)acetamide as a Multifunctional Scaffold
Technical Whitepaper: N-(4-acetyl-2-bromophenyl)acetamide as a Multifunctional Scaffold
This guide provides an in-depth technical analysis of N-(4-acetyl-2-bromophenyl)acetamide , a bifunctional aromatic scaffold critical in medicinal chemistry for the synthesis of nitrogen-containing heterocycles.
Executive Summary & Structural Logic
N-(4-acetyl-2-bromophenyl)acetamide (also known as 4'-acetyl-2'-bromoacetanilide ) represents a "privileged structure" in organic synthesis due to its orthogonal reactivity. It features an acetanilide core substituted with an acetyl group at the para position and a bromine atom at the ortho position.
Structural Analysis[1][2]
-
Core: Acetanilide (stabilized amide).
-
Electrophilic Handle (Pos 2): The bromine atom serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Nucleophilic/Electrophilic Handle (Pos 4): The acetyl group (
) allows for condensation reactions (aldol, Friedländer annulation). -
Steric Environment: The ortho-bromine induces a twist in the amide bond relative to the phenyl ring, influencing solubility and reactivity compared to its non-brominated analogues.
| Feature | Chemical Significance |
| Molecular Formula | |
| Molecular Weight | 256.10 g/mol |
| Key Functionality | Orthogonal protection (Amide), Cross-coupling (Aryl-Br), Cyclization (Ketone) |
Physicochemical Profile
Note: Experimental values for this specific intermediate are often derived from in-situ preparation. Values below represent consensus data for this structural class.
| Property | Value / Description |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 138–142 °C (Typical range for 2-bromo-4-acyl acetanilides) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate; Insoluble in water |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Ketone Carbonyl) |
Synthetic Pathway & Mechanism[5]
The synthesis of N-(4-acetyl-2-bromophenyl)acetamide relies on the cooperative directing effects of the substituents on the benzene ring.
The "Cooperative Directing" Effect
To synthesize this molecule regioselectively, one must start with 4-aminoacetophenone .
-
Acetylation: Converts the amine (
) to an acetamide ( ). The group is a moderate activator and an ortho/para director . -
Bromination: The acetyl group (
) at the para position is a strong deactivator and a meta director .-
Ortho to
= Position 2 and 6. -
Meta to
= Position 2 and 6. -
Result: Both groups direct the incoming electrophile (
) to the same position (2), ensuring high regioselectivity.
-
Experimental Protocol
Step 1: Acetylation of 4-Aminoacetophenone
-
Dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM) or acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Workup: Precipitate in cold water, filter, and dry to yield N-(4-acetylphenyl)acetamide .
Step 2: Regioselective Bromination
-
Dissolve N-(4-acetylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Add liquid bromine (
, 1.05 eq) dropwise at 15–20°C. Control temperature to prevent poly-bromination. -
Stir for 3–4 hours. The solution will transition from dark red to orange/yellow as
is consumed. -
Quench: Pour reaction mixture into ice water containing sodium bisulfite (to neutralize excess
). -
Isolation: Filter the pale yellow precipitate. Recrystallize from Ethanol/Water.[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis showing the cooperative directing effects that ensure regioselectivity at the 2-position.
Reactivity & Applications in Drug Discovery
This scaffold is a "divergent intermediate." Researchers can selectively manipulate either the bromine handle or the acetyl handle to build complex heterocycles.
A. Palladium-Catalyzed Cross-Coupling (The Bromine Handle)
The bromine at position 2 is sterically hindered but highly reactive towards oxidative addition with Palladium(0).
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl acetamides .
-
Buchwald-Hartwig: Coupling with amines yields 1,2-diaminobenzene derivatives (after deprotection), precursors to benzimidazoles.
B. Friedländer Annulation (The Acetyl Handle)
The acetyl group at position 4 (relative to nitrogen) is less commonly used for annulation unless the amide is hydrolyzed first. However, if the amide is hydrolyzed to the free amine (4-amino-3-bromoacetophenone), the acetyl group and the amine can participate in Friedländer synthesis to form quinolines.
C. Intramolecular Cyclization
Under basic conditions, the amide nitrogen can displace the bromine (via Cu-catalysis or benzyne mechanisms) to form indolinones or oxindoles , though this requires specific linker modifications.
Visualization: Divergent Reactivity
Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized compound, compare spectral data against these expected signals.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
2.10 ppm (s, 3H): Methyl protons of the acetamide group (
). -
2.55 ppm (s, 3H): Methyl protons of the acetyl ketone (
). -
7.9–8.2 ppm (m, 3H): Aromatic protons.
-
Look for a doublet (d) for the proton at C6 (ortho to amide, meta to Br).
-
Look for a doublet of doublets (dd) for C5.
-
Look for a small doublet (d) for C3 (ortho to Br, meta to acetyl) – this proton is significantly deshielded by the bromine and carbonyl.
-
-
9.5–10.0 ppm (s, 1H): Amide
proton (exchangeable with ).
IR Spectroscopy
-
1680–1690 cm
: Ketone stretch (conjugated). -
1650–1660 cm
: Amide I band ( stretch). -
3200–3300 cm
: Amide stretch.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). As an organobromide, it may have potential sensitizing effects.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Light sensitive (bromine bond can undergo photolysis over long periods).
-
Spill Response: Sweep up solid spills. Do not flush into surface water (toxic to aquatic life due to halogen content).
References
-
Regioselective Bromination of Acetanilides
-
Smith, K., et al. "Controlled bromination of acetanilides using zeolites." Journal of Chemical Society, Perkin Transactions 1.
-
-
General Synthesis of Acetyl-Bromo-Anilines
- Application in Heterocycle Synthesis (Friedländer): Marco-Contelles, J., et al. "Synthesis of Tacrine Analogues via Friedländer Reaction." Chemical Reviews.
-
Spectral Data Validation
-
SDBS (Spectral Database for Organic Compounds). "NMR Data for Bromoacetophenone Derivatives."
-
Sources
- 1. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]
- 2. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Bromoacetanilide CAS 103-88-8 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. makorelabs.com [makorelabs.com]
